molecular formula C14H10O6 B1219789 2,2',4,4'-Tetrahydroxybenzil CAS No. 5394-98-9

2,2',4,4'-Tetrahydroxybenzil

Cat. No.: B1219789
CAS No.: 5394-98-9
M. Wt: 274.22 g/mol
InChI Key: NGWYJYHAFLMHNW-UHFFFAOYSA-N
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Description

2,2’,4,4’-Tetrahydroxybenzil is an organic compound with the molecular formula C14H10O6 It is a stilbenoid, a type of natural phenol, and is characterized by the presence of four hydroxyl groups attached to a benzil structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,4,4’-Tetrahydroxybenzil typically involves the reaction of resorcinol with polyhydroxy benzoic acid in the presence of anhydrous zinc chloride and phosphorus oxychloride. The reaction mixture is refluxed for 2.5 hours at 70°C, followed by cooling and purification through recrystallization from boiling water .

Industrial Production Methods

While specific industrial production methods for 2,2’,4,4’-Tetrahydroxybenzil are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2’,4,4’-Tetrahydroxybenzil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’,4,4’-Tetrahydroxybenzil has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’,4,4’-Tetrahydroxybenzil involves its interaction with molecular targets such as enzymes and receptors. It functions as a weak inhibitor of tyrosinase, an enzyme involved in melanin synthesis, and promotes the conversion of dopachrome to melanin. This dual effect on the melanin biosynthesis pathway makes it effective in applications like sunscreens .

Comparison with Similar Compounds

Similar Compounds

    2,2’,4,4’-Tetrahydroxybenzophenone: Similar in structure but differs in the presence of a ketone group instead of a benzil.

    2,2’,4,4’-Tetrahydroxybenzaldehyde: Contains an aldehyde group instead of a benzil.

Uniqueness

2,2’,4,4’-Tetrahydroxybenzil is unique due to its specific arrangement of hydroxyl groups and benzil structure, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

1,2-bis(2,4-dihydroxyphenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6/c15-7-1-3-9(11(17)5-7)13(19)14(20)10-4-2-8(16)6-12(10)18/h1-6,15-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWYJYHAFLMHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)C(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022502
Record name 2,2',4,4'-Tetrahydroxybenzil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5394-98-9
Record name 2,2',4,4'-Tetrahydroxybenzil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .beta.-Resorcil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2',4,4'-Tetrahydroxybenzil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,4'-TETRAHYDROXYBENZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38153NAW4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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